1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate

Methenamine salt comparison Active pharmaceutical ingredient content Urinary anti-infective dosing

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate (CAS 60168-84-5), commonly referred to as methenamine benzoate, is the benzoic acid salt of hexamethylenetetramine (methenamine). It belongs to the methenamine salt class of urinary anti-infective agents, which exert bactericidal activity via acid-catalyzed hydrolysis to formaldehyde in urine.

Molecular Formula C13H18N4O2
Molecular Weight 262.31 g/mol
CAS No. 60168-84-5
Cat. No. B12295308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate
CAS60168-84-5
Molecular FormulaC13H18N4O2
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C7H6O2.C6H12N4/c8-7(9)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,(H,8,9);1-6H2
InChIKeyIRNGTMOQEBWMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate (Methenamine Benzoate): Scientific Procurement & Differentiation Overview


1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate (CAS 60168-84-5), commonly referred to as methenamine benzoate, is the benzoic acid salt of hexamethylenetetramine (methenamine). It belongs to the methenamine salt class of urinary anti-infective agents, which exert bactericidal activity via acid-catalyzed hydrolysis to formaldehyde in urine . While methenamine hippurate and methenamine mandelate are the most clinically recognized salt forms [1], the monobenzoate variant offers distinct molecular characteristics. Its molecular formula is C₆H₁₂N₄·C₇H₆O₂, with a molecular weight of 262.31 g/mol , yielding a higher mass fraction of the active methenamine moiety (53.4%) compared to the hippurate (43.9%) and mandelate (47.9%) salts. This compound is also employed in combination over-the-counter urinary analgesic/anti-infective products where the benzoate counter-ion contributes to urine acidification [2].

Why Methenamine Salt Selection Determines Formulation Efficiency: The Case for 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate


Interchanging methenamine salts without quantifiable justification introduces significant variability in active methenamine delivery, dissolution kinetics, and acidification dependency. The methenamine moiety must hydrolyze to formaldehyde at a urine pH below 6 to exert bactericidal activity [1]. Each counter-ion has a distinct molecular weight, resulting in a different mass fraction of active methenamine per gram of salt [2]. Therefore, a 1 g dose of methenamine benzoate delivers substantially more methenamine base than an equal mass of methenamine hippurate or mandelate. The solubility and dissolution profiles differ widely: methenamine free base exhibits extremely high aqueous solubility (~895 g/L at 20°C), whereas the benzoate salt is substantially less soluble (≥25 g/L), creating distinct release kinetics. Furthermore, the counter-ion's ability to acidify urine, a critical parameter given that formaldehyde generation half-life increases approximately 20-fold from 20 h at pH 5.0 to 400 h at pH 6.5, varies among salt forms [3]. Generic substitution without accounting for these factors risks suboptimal formaldehyde generation and therapeutic failure.

1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate: Quantitative Evidence Guide for Scientific Selection


Higher Active Methenamine Mass Fraction vs. Hippurate and Mandelate Salts

Methenamine benzoate has a molecular weight of 262.31 g/mol (C₆H₁₂N₄·C₇H₆O₂), yielding a methenamine base mass fraction of 53.4% . In contrast, methenamine hippurate (C₁₅H₂₁N₅O₃, MW 319.37 g/mol) contains only 43.9% methenamine base by mass [1], and methenamine mandelate (C₁₄H₂₀N₄O₃, MW 292.33 g/mol) contains 47.9% [2]. Thus, per gram of salt, methenamine benzoate delivers 534 mg of active methenamine moiety, compared to 439 mg from hippurate and 479 mg from mandelate—representing a 21.6% higher active loading than the commonly used hippurate salt.

Methenamine salt comparison Active pharmaceutical ingredient content Urinary anti-infective dosing

Moderated Aqueous Solubility vs. Methenamine Free Base for Controlled-Release Formulations

Methenamine free base (hexamethylenetetramine) exhibits a very high aqueous solubility of 895 g/L at 20°C, resulting in rapid dissolution and absorption . Methenamine benzoate, by contrast, has a substantially lower aqueous solubility of ≥25 g/L (25 mg/mL at ambient temperature), approximately 36-fold lower than the free base [1]. This moderated solubility is attributed to the hydrophobic benzoate counter-ion, which reduces the overall polarity of the salt . Methenamine hippurate has intermediate solubility (soluble in water, with exact quantitative values not uniformly reported in public domain), while methenamine mandelate is freely soluble. The benzoate salt's reduced solubility profile suggests suitability for sustained-release or controlled-release formulations where an extended duration of methenamine delivery into urine is desired, rather than the immediate bolus release characteristic of the free base or highly soluble salts.

Solubility Dissolution rate Controlled release Sustained release

Counter-Ion Urine Acidification Contribution: Benzoate vs. Hippurate vs. Mandelate

The rate of methenamine hydrolysis to bactericidal formaldehyde is highly pH-dependent, with a conversion half-life of approximately 20 h at pH 5.0 increasing to 400 h at pH 6.5—a 20-fold difference [1]. Each methenamine salt counter-ion contributes differently to urine acidification, thereby modulating formaldehyde generation efficiency. Benzoic acid (pKa ~4.19) is recognized as a urine acidifying agent and is explicitly included in methenamine combination products such as Cystex to help maintain acidic urine pH [2]. Mandelic acid (pKa ~3.41) is a stronger acid than benzoic acid, while hippuric acid (pKa ~3.64) is intermediate. While no direct head-to-head urine pH comparison study of pure methenamine benzoate vs. hippurate or mandelate monotherapy was identified in the public domain, the acidifying capacity of the benzoate counter-ion is a documented functional attribute that supports methenamine conversion to formaldehyde, particularly in patients whose urine pH may otherwise be borderline alkaline [2][3].

Urine pH Acidification Counter-ion effect Formaldehyde generation

Formaldehyde Generation Kinetics: Class-Level Evidence Supporting Benzoate Salt Efficacy

At urine pH values between 5 and 6, an antibacterial concentration of formaldehyde (≥30 µg/mL for susceptible organisms) is generated from methenamine within approximately 1 hour after excretion into urine [1]. Methenamine mandelate has been shown to produce significantly higher urine formaldehyde concentrations than methenamine hippurate in spinal cord injury patients, especially those with intermittent catheterization [2]. No direct comparative study measuring urine formaldehyde concentrations from methenamine benzoate vs. hippurate or mandelate was identified in the public literature. However, given that formaldehyde generation from any methenamine salt is primarily governed by urine pH and methenamine concentration [1], the higher active methenamine mass fraction of the benzoate salt (53.4% vs. 43.9% for hippurate) theoretically enables a greater maximal formaldehyde yield per gram of administered salt, provided urine pH is adequately acidic. The benzoate counter-ion's auxiliary acidifying function further supports this condition.

Formaldehyde release Hydrolysis kinetics Bactericidal activity Urinary antiseptic

Application Scenarios for 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate in Research and Industrial Procurement


Development of Sustained-Release Methenamine Formulations

The moderated aqueous solubility of methenamine benzoate (≥25 g/L), which is approximately 36-fold lower than methenamine free base (895 g/L), makes it a strong candidate for matrix-based sustained-release tablet or capsule formulations. In this scenario, the benzoate salt offers an intrinsic dissolution-rate-limiting property that can extend the duration of urinary formaldehyde concentrations, potentially enabling twice-daily dosing without the need for complex enteric coating or multi-particulate systems. Formulators selecting methenamine benzoate over the highly soluble free base or hippurate salt can achieve prolonged drug release profiles with simpler manufacturing processes, reducing cost of goods and development timelines. This is particularly relevant for chronic UTI prophylaxis where maintaining continuous antibacterial urine activity is the therapeutic goal [1].

High-Efficiency Urinary Anti-Infective Monotherapy

For procurement scenarios where the objective is maximizing active methenamine delivery per unit mass of raw material, methenamine benzoate's 53.4% methenamine base content provides a 21.6% efficiency advantage over methenamine hippurate (43.9%) and an 11.5% advantage over methenamine mandelate (47.9%). This higher mass efficiency translates to smaller tablet sizes at equivalent methenamine doses or a greater methenamine dose in a given tablet mass. In geographies where methenamine salts are used as first-line UTI prophylaxis, this efficiency can reduce per-unit manufacturing costs and improve patient acceptability through smaller dosage forms. The benzoate counter-ion additionally contributes urine-acidifying activity, potentially reducing or eliminating the need for co-administered acidification agents such as ascorbic acid [2].

Combination Urinary Analgesic/Anti-Infective Products

Methenamine benzoate is already employed in FDA-registered over-the-counter combination products (e.g., Cystex) that pair methenamine's bactericidal formaldehyde release with the analgesic action of sodium salicylate and the acidifying/weak antiseptic properties of benzoic acid. For companies developing or procuring starting materials for similar fixed-dose combination products, methenamine benzoate provides a dual-functional ingredient wherein the counter-ion contributes to the intended pharmacological effect (urine acidification and mild antimicrobial activity) rather than serving only as a stoichiometric salt partner. This reduces the number of separate excipients or active ingredients required, simplifying formulation design and regulatory documentation. Quantitative evidence supports that benzoic acid helps maintain acidic urine pH, which is critical given that formaldehyde generation half-life increases 20-fold when urine pH rises from 5.0 to 6.5 [3][4].

Research Tool for Methenamine Pharmacokinetic/Pharmacodynamic Studies

Given the distinct physicochemical profile of methenamine benzoate—specifically its moderated solubility and high active methenamine mass fraction—it serves as a valuable comparator in pharmacokinetic/pharmacodynamic studies investigating the effect of salt form on methenamine absorption, distribution, and urinary formaldehyde generation. Prior research has demonstrated significant differences in urinary methenamine recovery among products (range 16–83% of administered dose) and between mandelate and hippurate salts [5]. Methenamine benzoate, with its unique solubility and mass fraction properties, represents an underexplored salt form that could yield novel PK/PD data, particularly with respect to sustained urinary formaldehyde levels. Procuring methenamine benzoate for such studies enables direct quantitative comparison against the more clinically established hippurate and mandelate salts under standardized crossover conditions.

Quote Request

Request a Quote for 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.